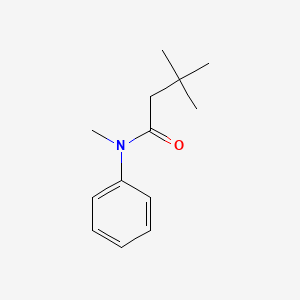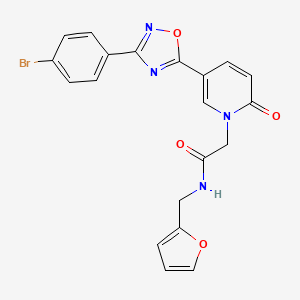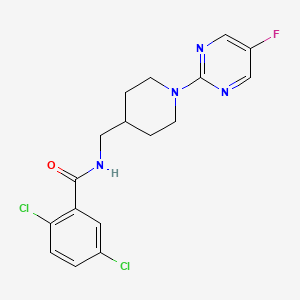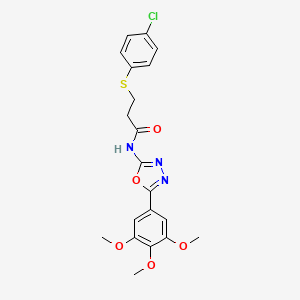![molecular formula C23H27NO10 B2476271 4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate CAS No. 1025755-39-8](/img/structure/B2476271.png)
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate is an organic compound featuring multiple functional groups including esters, amides, and alkenes. It finds interest in various scientific disciplines for its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate typically begins with the selective functionalization of a saccharide backbone, introducing ester and amide groups through a series of acetylation and amidation reactions. Key steps may involve:
Acetylation: : Using acetic anhydride in the presence of a catalytic amount of a base such as pyridine.
Amidation: : Utilizing acetic anhydride with ammonia or an amine to form the amide bond.
Industrial Production Methods:
On an industrial scale, this compound would be produced in a batch process under controlled conditions ensuring high purity and yield. The synthesis would involve:
Large-scale reactors with precise temperature and pH control.
Efficient purification steps including recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate is capable of undergoing several types of chemical reactions, including:
Hydrolysis: : Ester and amide groups can be hydrolyzed under acidic or basic conditions.
Oxidation: : The compound can be oxidized, affecting the aromatic ring or the double bond.
Reduction: : Hydrogenation reactions can target the alkene or reduce ester functionalities to alcohols.
Common Reagents and Conditions:
Hydrolysis: : Utilizes water and acid/base catalysts (HCl, NaOH).
Oxidation: : Often involves oxidizing agents like potassium permanganate or PCC.
Reduction: : Requires reducing agents such as sodium borohydride or hydrogen gas with a metal catalyst.
Major Products:
Hydrolysis yields acetic acid, ethanol, and 3-acetamidooxane derivatives.
Oxidation can produce corresponding ketones or carboxylic acids.
Reduction forms alcohols and simpler amides.
Aplicaciones Científicas De Investigación
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate has applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Its structural motifs are studied for their biological activity.
Medicine: : Potential precursor in the development of pharmaceutical agents.
Industry: : Utilized in the formulation of specialized polymers and materials.
Mecanismo De Acción
The compound exerts its effects through:
Interaction with biological targets: : Binding to specific enzymes or receptors.
Pathways involved: : May influence metabolic pathways involving esters and amides.
Molecular targets: : Can interact with proteins, affecting their conformation and activity.
Comparación Con Compuestos Similares
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-(acetylamino)oxane-2-yl esters.
Derivatives of 3-phenylprop-2-enoate.
Compounds with multiple acetyl and ester groups.
Propiedades
IUPAC Name |
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO10/c1-13(25)24-20-22(32-16(4)28)21(31-15(3)27)18(12-30-14(2)26)33-23(20)34-19(29)11-10-17-8-6-5-7-9-17/h5-11,18,20-23H,12H2,1-4H3,(H,24,25)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIVOLQZDCPPQW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C=CC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)/C=C/C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)
![N-(4-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2476191.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)



![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)
![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
![N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476206.png)
![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)
![N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2476211.png)
